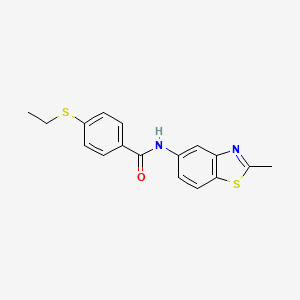

4-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

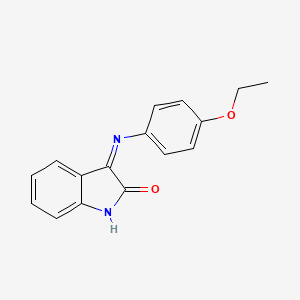

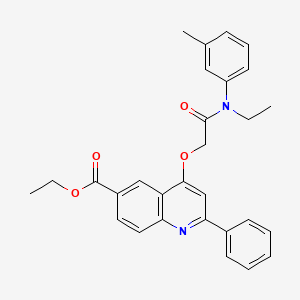

“4-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It belongs to the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

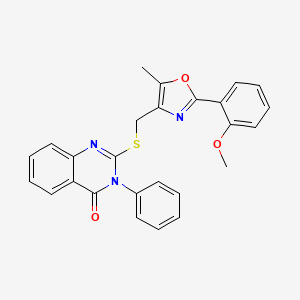

The synthesis of thiazole derivatives, such as “4-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The molecular structure of “4-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The compound also contains an ethylsulfanyl group attached to the benzothiazole ring.Scientific Research Applications

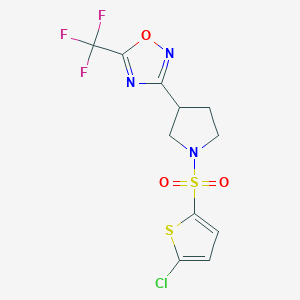

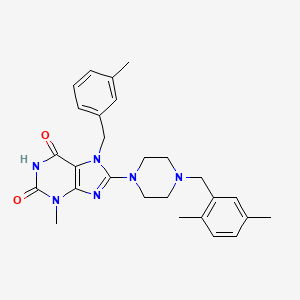

- The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of this compound, has been extensively studied in electron donor–acceptor (D–A) systems. These systems are used in photovoltaics and as fluorescent sensors. The BTZ group serves as a strongly electron-accepting moiety, making it valuable for these applications .

- While BTZ-based compounds have been explored in photovoltaics and sensors, their potential as visible-light organophotocatalysts has not received in-depth study. Researchers have synthesized a library of D–A compounds based on the BTZ group and systematically modified their optoelectronic and photophysical properties. These compounds were validated in photocatalytic reactions under both batch and continuous flow conditions .

- Novel derivatives containing benzothiazolylamino groups have been evaluated for pesticidal properties. Considering the BTZ moiety’s electron-accepting nature, further exploration of its potential as an agrochemical or pesticide could be valuable .

- Understanding solvent effects on excited state intramolecular proton transfer (ESIPT) reactions is crucial for developing new products in optoelectronics and analytical chemistry. Investigating the BTZ group’s behavior in different solvents may lead to innovative applications .

- As precious metal-based photoredox catalysts face environmental sustainability challenges, alternative organophotocatalysts are sought. While BTZ-containing metal–organic frameworks (MOFs) and conjugated porous polymers have been explored, further research into BTZ-based homogeneous organophotocatalysts could contribute to greener photocatalysis .

- The BTZ group has been used in fluorescent sensors for bioimaging, targeting lipid droplets, mitochondria, and plasma membranes. Investigating its potential in developing novel biosensors or imaging agents could be promising .

Photovoltaics and Fluorescent Sensors

Visible-Light Organophotocatalysis

Agrochemicals and Pesticidal Properties

Optoelectronics and Analytical Tools

Green Photocatalysis

Materials for Bioimaging and Sensing

properties

IUPAC Name |

4-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-14-7-4-12(5-8-14)17(20)19-13-6-9-16-15(10-13)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNHGDVZBMCQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2674925.png)

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)

![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)